N-[1-(4-Formylphenyl)ethyl]methanesulfonamide
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Overview
Description
®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide is an organic compound that features a methanesulfonamide group attached to a phenyl ring with a formyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-(4-formylphenyl)ethanol.
Sulfonamide Formation: The ®-1-(4-formylphenyl)ethanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide.
Industrial Production Methods
While specific industrial production methods for ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: ®-N-(1-(4-carboxyphenyl)ethyl)methanesulfonamide.
Reduction: ®-N-(1-(4-hydroxymethylphenyl)ethyl)methanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide is investigated for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and modifications to the phenyl ring can lead to compounds with various therapeutic properties.
Industry
This compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The formyl group can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(1-(4-carboxyphenyl)ethyl)methanesulfonamide
- ®-N-(1-(4-hydroxymethylphenyl)ethyl)methanesulfonamide
- ®-N-(1-(4-methylphenyl)ethyl)methanesulfonamide
Uniqueness
®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-[1-(4-formylphenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-8(11-15(2,13)14)10-5-3-9(7-12)4-6-10/h3-8,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZANNRRPTURUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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